molecular formula C8H11N3O B8613058 3-(2-Pyridyl)propanoic acid, hydrazide

3-(2-Pyridyl)propanoic acid, hydrazide

Cat. No.: B8613058
M. Wt: 165.19 g/mol
InChI Key: LRBVTWGMNUHGRN-UHFFFAOYSA-N
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Description

Significance of Hydrazide Functionalities in Organic and Medicinal Chemistry Research

The hydrazide functional group is a cornerstone of modern organic and medicinal chemistry. Derived from carboxylic acids, hydrazides are recognized for their role as crucial intermediates in the synthesis of a wide array of biologically active molecules. chemimpex.com They serve as precursors for the formation of hydrazones and various nitrogen-containing heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.

The reactivity of the hydrazide moiety allows it to participate in numerous chemical transformations, making it a valuable tool for synthetic chemists. In medicinal chemistry, the -C(=O)NHNH₂ group is a key structural feature in many therapeutic agents. The ability of hydrazides and their derivatives (hydrazide-hydrazones) to act as bidentate ligands and form stable complexes with metal ions is also critical to their biological activity. Research has demonstrated that compounds containing the hydrazide scaffold exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antimycobacterial activities.

Role of Pyridyl Moieties in Ligand Design and Molecular Interactions

The pyridine (B92270) ring is a fundamental heterocyclic building block widely employed in ligand design and coordination chemistry. As a nitrogen-containing aromatic compound, the lone pair of electrons on the nitrogen atom is available for coordination with metal ions, as it is not part of the aromatic system. This ability to form stable complexes with a vast range of transition metals makes pyridine and its derivatives indispensable in the development of catalysts, sensors, and metallodrugs.

The electronic and steric properties of the pyridyl group can be systematically tuned through substitution on the ring, allowing for fine control over the affinity and selectivity of a ligand for specific metal ions. Factors such as the preorganization of polypyridyl ligands, the size of the chelate ring formed upon complexation, and steric interactions between atoms on the ligand all play a crucial role in determining the stability and selectivity of the resulting metal complex. This control is vital in applications ranging from the separation of metal ions to the development of fluorescent sensors that operate via chelation-enhanced fluorescence (CHEF).

Historical Context and Evolution of Research on 3-(2-Pyridyl)propanoic acid, hydrazide and Related Structures

While specific historical research detailing the initial synthesis of this compound is not extensively documented in seminal literature, its origins can be understood through the development of synthetic methodologies for its constituent parts and related structures. The parent carboxylic acid, 3-(pyridin-2-yl)propanoic acid, is a known compound available from chemical suppliers. nih.govfishersci.ca

The conversion of a carboxylic acid or its corresponding ester to a hydrazide is a fundamental and long-established transformation in organic chemistry. Typically, this is achieved by reacting the ester derivative with hydrazine (B178648) hydrate (B1144303). nih.govorgsyn.org This straightforward and efficient method has been a standard procedure for decades, allowing for the synthesis of a vast library of hydrazide compounds.

The historical significance of the pyridyl-hydrazide scaffold is perhaps best exemplified by the discovery of Isoniazid (isonicotinic acid hydrazide) in the early 1950s. Although first synthesized in 1912, its potent antituberculosis activity was not discovered for decades. wikipedia.org The success of Isoniazid spurred immense interest in pyridyl-hydrazides as a class of therapeutic agents and catalyzed further research into related structures.

In subsequent years, research evolved to create more complex and functionalized derivatives. A notable example is 3-(2-Pyridyldithio)propanoic acid hydrazide (PDPH), a related structure that incorporates a disulfide linkage. PDPH has become an important heterobifunctional crosslinker widely used in bioconjugation techniques to link molecules together, for example, in the creation of antibody-drug conjugates. researchgate.net The development of such specialized reagents from a simple pyridyl-propanoic acid core illustrates the evolution of research from fundamental scaffolds to highly functionalized molecules designed for specific applications in biotechnology and materials science. chemimpex.com

Compound Data Tables

Table 1: Physicochemical Properties of the Parent Carboxylic Acid

This table outlines the known properties of 3-(Pyridin-2-yl)propanoic acid, the direct precursor to the subject hydrazide.

PropertyValueSource
Molecular Formula C₈H₉NO₂ nih.gov
Molecular Weight 151.16 g/mol nih.gov
CAS Number 15197-75-8 nih.govfishersci.ca
IUPAC Name 3-(pyridin-2-yl)propanoic acid nih.gov

Table 2: Examples of Synthesized Pyridyl-Hydrazone Derivatives and Their Activity

This table provides examples of related pyridyl-hydrazone compounds synthesized in research studies, illustrating the types of derivatives and their evaluated biological activities.

Compound StructureDerivative ClassBiological Activity InvestigatedReference
N'-(1-(pyridin-3-yl)ethylidene)acetohydrazideHydrazide-HydrazoneAntitumor Activity nih.gov
2-pyridone derivatives from hydrazide-hydrazone precursorsPyridoneGeneral Biological Interest researchgate.net
2-hydrazinyl-3H-imidazol[4,5b]pyridine derivativesImidazo[4,5-b]pyridineSynthesis of various heterocycles researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-pyridin-2-ylpropanehydrazide

InChI

InChI=1S/C8H11N3O/c9-11-8(12)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5,9H2,(H,11,12)

InChI Key

LRBVTWGMNUHGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC(=O)NN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Pyridyl Propanoic Acid, Hydrazide and Its Analogues

Ester-Hydrazine Condensation Approaches for α,β-Unsaturated and Saturated Pyridyl Hydrazides

One of the most fundamental and widely used methods for synthesizing hydrazides is the direct condensation of an ester with hydrazine (B178648). nih.gov This nucleophilic acyl substitution reaction is effective for producing both saturated and α,β-unsaturated pyridyl hydrazides. The general mechanism involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR).

The reaction is typically carried out by refluxing the corresponding methyl or ethyl ester of 3-(2-pyridyl)propanoic acid with hydrazine hydrate (B1144303). nih.gov Common solvents for this reaction are alcohols, such as methanol (B129727) or ethanol (B145695). nih.govresearchgate.net The choice of solvent is crucial, as it must solubilize both the starting ester and the hydrazine.

Several key parameters influence the outcome of this reaction. The use of a significant excess of hydrazine hydrate (ranging from 5 to 20 equivalents) is a common strategy to drive the reaction to completion and to minimize the formation of dimeric side products. researchgate.net Reaction times can vary from a few hours to overnight, depending on the reactivity of the ester substrate. nih.gov Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration. researchgate.net

ParameterTypical ConditionPurpose/Effect
Reactants Ester (e.g., Ethyl 3-(2-pyridyl)propanoate), Hydrazine HydrateForms the hydrazide product.
Solvent Ethanol or MethanolSolubilizes reactants.
Temperature Reflux (55-80 °C)Provides energy to overcome the activation barrier. researchgate.net
Stoichiometry 5-20x excess of hydrazine hydrateMaximizes yield, prevents dimer formation. researchgate.net
Reaction Time 1-24 hoursVaries based on substrate reactivity.
Work-up Cooling, filtration, washing with cold solventIsolates and purifies the product. nih.gov

This interactive table summarizes typical conditions for the ester-hydrazine condensation reaction.

Carbodiimide-Mediated Coupling Strategies in the Synthesis of N-Acyl Hydrazides

Carbodiimide-mediated coupling represents a versatile and efficient method for forming the amide bond between a carboxylic acid and a hydrazine, thereby producing an N-acyl hydrazide. This approach avoids the need to first convert the carboxylic acid into an ester or acid chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. researchgate.netwikipedia.org

The reaction mechanism involves the activation of the carboxylic acid (3-(2-pyridyl)propanoic acid) by the carbodiimide (B86325). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. wikipedia.orginterchim.fr This intermediate is then susceptible to nucleophilic attack by hydrazine. The desired N-acyl hydrazide is formed, and the carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC), which is often insoluble in the reaction solvent and can be removed by filtration. wikipedia.org

To enhance yields and minimize side reactions, such as the formation of a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included. wikipedia.org These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine. A simple and efficient procedure for a similar compound, 3-(2-pyridinyldithio)propanoic acid hydrazide, has been reported using EDC in conjunction with tert-butyl carbazate. researchgate.net

ReagentKey FeaturesByproductSolubility
DCC Inexpensive, high-yieldingDicyclohexylureaInsoluble in most organic solvents
EDC Water-solubleWater-soluble urea derivativeSoluble in aqueous and organic media cbijournal.com
DIC Liquid, easier to handle than DCCDiisopropylureaSoluble in organic solvents

This interactive table compares common carbodiimide coupling agents.

Acylation of Hydrazines with Activated Carboxylic Acid Derivatives

The acylation of hydrazine using activated carboxylic acid derivatives is a classic and reliable method for synthesizing hydrazides. This strategy involves converting the carboxylic acid group of 3-(2-pyridyl)propanoic acid into a more reactive functional group, such as an acid chloride or an acid anhydride (B1165640), before reaction with hydrazine.

Using Acid Chlorides: The carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(2-pyridyl)propanoyl chloride is a highly reactive electrophile. It readily reacts with hydrazine, typically in the presence of a base to neutralize the HCl generated during the reaction. This method is often high-yielding but requires careful handling of the moisture-sensitive and corrosive acid chloride.

Using Acid Anhydrides: Symmetrical or mixed anhydrides of 3-(2-pyridyl)propanoic acid can also serve as acylating agents. Anhydrides are generally less reactive than acid chlorides, which can sometimes be advantageous for controlling the reaction. The reaction of an anhydride with hydrazine yields the desired hydrazide and a carboxylate salt as a byproduct. sci-hub.se

Using Activated Amides: Recent studies have shown that activated amides, such as N-acylsuccinimides, can react with hydrazine under mild, transition-metal-catalyst-free conditions to provide acyl hydrazides in good yields. organic-chemistry.orgorganic-chemistry.org This method has been demonstrated to be efficient in aqueous environments at room temperature. organic-chemistry.org

Chemo- and Regioselective Synthesis of Pyridyl Hydrazide Precursors

The synthesis of complex pyridyl hydrazide analogues often requires precise control over the reactivity of different functional groups within a molecule. Chemo- and regioselective strategies are employed to synthesize precursors where specific sites are modified before the formation of the hydrazide.

For precursors with multiple nucleophilic centers, such as a hydrazine and a hydrazide moiety on the same pyridine (B92270) ring, selective reactions can be achieved by exploiting the different reactivity of these groups. For instance, the reaction of 6-hydrazinonicotinic acid hydrazide with aldehydes occurs chemoselectively at the more nucleophilic hydrazine group, leaving the hydrazide function available for further modification. arkat-usa.orgresearchgate.net This principle allows for the stepwise construction of complex molecules.

Regioselective synthesis focuses on controlling the position of substitution on the pyridine ring. Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce aryl or other groups at specific positions on the pyridine core before the side chain is elaborated into the propanoic acid hydrazide. rsc.org Such methods are crucial for building a library of structurally diverse analogues from a common intermediate. The development of a two-step synthesis for a 2-hydrazinyl-pyridine intermediate highlights the strategic considerations involved in creating these key precursors for large-scale production. acs.org

Green Chemistry Aspects and Sustainable Synthetic Pathways

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The principles of green chemistry are being actively applied to the synthesis of hydrazides, including pyridyl derivatives.

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a primary goal. researchgate.net Ethanol is a common solvent in ester-hydrazine condensations and is considered a greener choice than many other organic solvents. nih.gov

Catalysis: The use of efficient and reusable catalysts can reduce waste and energy consumption. Organocatalysts, such as L-proline, have been used to facilitate the synthesis of hydrazide derivatives through grinding techniques, which are solvent-free and operate under mild conditions. mdpi.com

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are being explored to accelerate reaction rates, often leading to shorter reaction times and higher yields with reduced energy consumption compared to conventional heating. researchgate.netresearchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel (one-pot synthesis) reduces the need for intermediate purification steps, saving solvents, time, and resources. nih.gov Visible-light-mediated catalysis has also emerged as a mild and eco-friendly method for constructing related heterocyclic systems. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of 3-(2-Pyridyl)propanoic acid, hydrazide is critical for both laboratory-scale research and potential industrial applications. The optimization of reaction conditions is a systematic process involving the careful adjustment of various parameters.

Stoichiometry: As seen in the ester-hydrazine condensation, using a large excess of one reagent (hydrazine) can significantly improve the yield by shifting the reaction equilibrium and minimizing side reactions. researchgate.net

Catalyst and Additives: In carbodiimide couplings, the choice of coupling agent (e.g., EDC over DCC for easier workup) and the use of additives like HOBt or NHS can prevent byproduct formation and increase the efficiency of the desired reaction. interchim.frcbijournal.com

Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and products, thereby affecting both the reaction progress and the ease of product isolation.

Temperature and Reaction Time: These two parameters are often interdependent. A systematic study to find the lowest possible temperature and shortest time required for complete conversion is essential for an energy-efficient process. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial for determining the optimal reaction time. nih.gov

A Design of Experiment (DoE) approach can be a powerful tool to systematically investigate the effects of multiple variables simultaneously, allowing for the rapid identification of the optimal conditions for yield and purity. researchgate.net

ParameterVariableImpact on Yield/PurityExample
Reagents Stoichiometric RatioExcess hydrazine prevents dimer formation.Ester-hydrazine condensation researchgate.net
Catalyst Type and LoadingChoice of carbodiimide and additives minimizes side products.Carbodiimide-mediated coupling interchim.fr
Solvent Polarity, TypeAffects solubility and reaction rate.Ethanol vs. DMF in condensation reactions.
Temperature Reaction TemperatureHigher temperatures increase rate but may promote side reactions.Reflux vs. room temperature. researchgate.net
Time Duration of ReactionInsufficient time leads to incomplete reaction; excessive time can lead to degradation.Monitored by TLC. nih.gov

This interactive table outlines key parameters for reaction optimization.

Chemical Reactivity and Derivatization Pathways of 3 2 Pyridyl Propanoic Acid, Hydrazide

Hydrazone Formation: Principles, Kinetics, and Equilibrium Studies

The hydrazide functional group (-CONHNH₂) is known to react with carbonyl compounds.

Reactivity with Aldehyde and Ketone Substrates

The terminal nitrogen atom of the hydrazide is nucleophilic and is expected to react with the electrophilic carbon of aldehydes and ketones to form hydrazones. This condensation reaction typically involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the hydrazone. The reaction is often catalyzed by acids.

Stereochemical Considerations in Hydrazone Formation

The resulting C=N double bond in the hydrazone can exist as E/Z stereoisomers. The specific stereochemical outcome would depend on the steric and electronic properties of the substituents on both the hydrazide and the carbonyl compound, as well as the reaction conditions. Additionally, restricted rotation around the N-N and C-N single bonds can lead to the existence of multiple conformers in solution.

Cyclization Reactions to Form Heterocyclic Systems

Hydrazides and their hydrazone derivatives are versatile precursors for the synthesis of various five-membered heterocyclic rings.

Synthesis of Oxadiazole Derivatives via Intramolecular Cyclocondensation

3-(2-Pyridyl)propanoic acid, hydrazide could theoretically be converted into 1,3,4-oxadiazole (B1194373) derivatives. Common methods include reaction with a carboxylic acid followed by cyclodehydration of the resulting diacylhydrazine intermediate, or reaction with carbon disulfide in a basic medium to form an intermediate that can be cyclized.

Pathways to Thiadiazole and Triazole Scaffolds

Similarly, the synthesis of 1,3,4-thiadiazoles could be envisioned through the reaction of the hydrazide with a thiocarbonyl compound, such as carbon disulfide, to form a dithiocarbazate intermediate, which can then be cyclized. For the formation of 1,2,4-triazoles, the hydrazide could be reacted with isothiocyanates to form a thiosemicarbazide, which can undergo base-catalyzed cyclization.

Formation of Fused Heterocyclic Architectures

The pyridine (B92270) ring in this compound offers a site for potential intramolecular cyclization reactions to form fused heterocyclic systems. For instance, after conversion to a suitable derivative, the propanoic chain could potentially cyclize onto the pyridine ring or the nitrogen of the pyridine could participate in a cyclization with a derivative of the hydrazide moiety. However, such pathways are speculative without experimental evidence.

Nucleophilic Acyl Substitution and Amidation Reactions

The synthesis of hydrazides, such as this compound, is typically achieved through nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile, in this case, hydrazine (B178648), on the electrophilic carbonyl carbon of a carboxylic acid derivative. The reaction of hydrazine with acyl chlorides or anhydrides is a well-established method for forming the hydrazide functional group (-CONHNH₂). orgsyn.org However, this process can be complicated by the formation of 1,2-diacylhydrazine byproducts, particularly with low molecular weight aliphatic acyl chlorides. orgsyn.org A more controlled synthesis often involves the hydrazinolysis of the corresponding ester.

Once formed, the hydrazide moiety of this compound can participate in further amidation reactions. For instance, hydrazides can be conjugated to molecules containing carboxylic acids through the use of carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). interchim.frinterchim.fr This reaction forms a stable amide bond and is a common strategy in bioconjugation and synthetic chemistry. The hydrazide group is a potent nucleophile, often more so than a simple amine due to the alpha effect, which allows it to undergo unique and chemoselective reactions. oup.com

Another key reaction of the hydrazide group, which is central to its utility in chemical biology, is its condensation with aldehydes and ketones. interchim.fr This nucleophilic addition-elimination reaction occurs under mildly acidic conditions (typically pH 5-7) to form a stable hydrazone linkage. thermofisher.com While this is not a traditional amidation, the resulting hydrazone bond is a crucial covalent linkage in many derivatization pathways. oup.comthermofisher.com The stability of this bond is sufficient for most labeling applications, but it can be further stabilized by reduction with agents like sodium cyanoborohydride to form an irreversible secondary amine bond. oup.comthermofisher.com

Table 1: Key Reactions of the Hydrazide Moiety

Reaction Type Reactant Coupling Agent/Conditions Product
Hydrazide Synthesis (Nucleophilic Acyl Substitution) Carboxylic Acid Ester Hydrazine (NH₂NH₂) Acyl Hydrazide
Amidation Carboxylic Acid EDC N-Acylhydrazide
Hydrazone Formation Aldehyde or Ketone Mildly Acidic (pH 5-7) Hydrazone
Hydrazone Reduction Hydrazone Sodium Cyanoborohydride (NaCNBH₃) Secondary Amine

Electrophilic Aromatic Substitution on the Pyridyl Ring of Derivatives

The pyridyl ring of this compound is generally resistant to electrophilic aromatic substitution (EAS) reactions. wikipedia.org This low reactivity is attributed to the high electronegativity of the nitrogen atom, which withdraws electron density from the aromatic ring, deactivating it towards attack by electrophiles. wikipedia.org Furthermore, the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation) lead to the protonation of the pyridine nitrogen. wikipedia.org This creates a positively charged pyridinium (B92312) ion, which further deactivates the ring, making direct electrophilic substitution nearly impossible. wikipedia.orgrsc.org

Computational studies on the nitration of pyridine with the nitronium ion (NO₂⁺) confirm that while the reaction has a low activation energy in theory, the necessary acidic medium converts pyridine into its protonated form, which is strongly deactivated and does not react. rsc.org Consequently, indirect methods are typically employed to achieve electrophilic substitution on a pyridine ring.

A common strategy involves the initial N-oxidation of the pyridine to form a pyridine-N-oxide derivative. wikipedia.org The N-oxide is significantly more reactive towards EAS than the parent pyridine. The oxygen atom donates electron density into the ring through resonance, activating it for electrophilic attack, particularly at the 4-position (para to the nitrogen). wikipedia.orgresearchgate.net After the substitution reaction is complete, the N-oxide functional group can be readily reduced back to the pyridine.

Table 2: Comparison of EAS Reactivity in Pyridine Derivatives

Compound Reactivity towards EAS Primary Product Position(s) Rationale
Pyridine Very Low / Unreactive 3-position (meta) (if forced) Nitrogen is electron-withdrawing; protonation in acid causes strong deactivation. wikipedia.org
Pyridinium Ion Extremely Unreactive N/A Positive charge on nitrogen strongly deactivates the ring. rsc.org
Pyridine-N-Oxide Activated 4-position (para) Oxygen atom is electron-donating via resonance, activating the ring. wikipedia.orgresearchgate.net

Bioconjugation Chemistries Utilizing the Hydrazide Moiety

The hydrazide functional group is a versatile tool in chemical biology, primarily due to its specific reactivity towards carbonyl compounds, which enables the formation of stable covalent bonds under physiological conditions. nih.govacs.org

The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a widely used bioorthogonal ligation reaction. oup.comnih.gov This chemistry allows for the specific labeling of biomolecules. A common application is the labeling of glycoproteins. The cis-diol groups within the carbohydrate moieties of glycoproteins can be gently oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups. oup.comthermofisher.com

A hydrazide-functionalized probe, such as a biotin-hydrazide or a fluorescent dye-hydrazide, can then be covalently attached to these aldehyde sites. oup.comthermofisher.com This strategy is used to attach a variety of mechanistic probes to biomolecules for detection, purification, and analysis. The reaction is typically performed at a pH between 5 and 7, and the resulting hydrazone bond is stable enough for most applications. thermofisher.com Aniline can be used as a catalyst to increase the rate of hydrazone formation. oup.com This labeling technique allows researchers to investigate the roles of glycosylation, track biomolecules within cells, and purify specific glycoproteins from complex mixtures. interchim.froup.com

Table 3: Examples of Hydrazide-Based Probes for Bioconjugation

Probe Type Target Biomolecule Functional Group Application
Biotin Hydrazide Aldehydes (from oxidized carbohydrates) Affinity purification of glycoproteins, Western blotting, ELISA. interchim.frthermofisher.com
Fluorescent Hydrazides (e.g., Alexa Fluor, BODIPY) Aldehydes, Ketones Fluorescence microscopy, flow cytometry, quantitative profiling of glycoproteins. oup.com
PEG-Hydrazides Aldehydes, Ketones Increasing solubility and circulation lifetime of biomolecules. interchim.froup.com

While this compound is a monofunctional reagent, the hydrazide moiety is a critical component of many heterobifunctional crosslinking agents used in chemical biology. google.com These reagents contain two different reactive groups, allowing for the covalent linkage of two different molecules. korambiotech.com

A typical heterobifunctional crosslinker might contain a hydrazide at one end and an amine-reactive group (like an N-hydroxysuccinimide, NHS-ester) or a sulfhydryl-reactive group (like a maleimide) at the other. thermofisher.com This allows for the specific conjugation of a glycoprotein (B1211001) (via its oxidized carbohydrate chain) to another protein (via its lysine (B10760008) or cysteine residues). thermofisher.com

For example, a closely related compound, 3-(2-pyridyldithio)propionic acid hydrazide (PDPH), is a well-known heterobifunctional crosslinker. chemimpex.comresearchgate.net It contains a hydrazide group to react with aldehydes and a pyridyldithio group that reacts specifically with free sulfhydryl groups (cysteines) to form a disulfide bond. Such reagents are invaluable for studying protein-protein interactions, creating antibody-drug conjugates, and immobilizing biomolecules onto surfaces. korambiotech.comchemimpex.com Homobifunctional hydrazide compounds, such as adipic acid dihydrazide (ADH), can be used to crosslink and polymerize molecules that have been modified to contain aldehyde groups. thermofisher.com

Table 4: Common Hydrazide-Containing Crosslinking Chemistries

Reactive Group 1 Target 1 Reactive Group 2 Target 2 Application
Hydrazide Aldehyde/Ketone Maleimide Sulfhydryl (-SH) Conjugating glycoproteins to proteins containing cysteine. thermofisher.com
Hydrazide Aldehyde/Ketone NHS-ester Primary Amine (-NH₂) Conjugating glycoproteins to proteins via lysine residues. korambiotech.com
Hydrazide Aldehyde/Ketone Pyridyldithio Sulfhydryl (-SH) Reversible (disulfide) crosslinking of glycoproteins to cysteine-containing molecules. chemimpex.com
Hydrazide Aldehyde/Ketone Hydrazide Aldehyde/Ketone Polymerization or crosslinking of aldehyde-containing molecules. thermofisher.com

Coordination Chemistry of 3 2 Pyridyl Propanoic Acid, Hydrazide As a Ligand

Ligand Design Principles and Coordination Modes of Pyridyl Hydrazides

The design of 3-(2-Pyridyl)propanoic acid, hydrazide as a ligand is predicated on the strategic placement of multiple donor atoms that can engage a metal ion in a chelating fashion. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the hydrazide group, and the oxygen atom of the carbonyl group. This arrangement allows the ligand to act as a bidentate or tridentate chelating agent.

The coordination behavior of pyridyl hydrazides is significantly influenced by the tautomeric forms they can adopt in solution and upon complexation. These ligands can exist in keto-enol tautomeric forms. In the keto form, the ligand typically coordinates as a neutral molecule through the pyridyl nitrogen, the amino nitrogen, and the carbonyl oxygen. Upon deprotonation of the hydrazide N-H bond, the ligand can coordinate in its enolic form as a monoanionic species, with the metal ion binding to the pyridyl nitrogen, the imine nitrogen, and the enolic oxygen. This versatility in coordination modes allows for the formation of a diverse range of metal complexes with varying geometries and properties.

In many documented cases of similar pyridyl hydrazone ligands, they act as tridentate N,N,O donors, forming stable five- and six-membered chelate rings with the metal center. For instance, in zinc(II) coordination polymers constructed from pyridine-hydrazine ligands, the ligand has been observed to coordinate in its singly-deprotonated enolic form, acting as a tetradentate bridging ligand by engaging the metal in an N,N,O pincer mode, with the para-nitrogen of the pyridine ring of an adjacent unit also coordinating bohrium.com.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl hydrazide ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. The choice of solvent can play a crucial role in the crystallization of the final product. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Pyridyl hydrazide and related ligands readily form stable complexes with a wide range of first-row transition metal ions.

Cu(II) Complexes: Copper(II) complexes with related pyridyl hydrazone ligands have been synthesized and characterized. For instance, a square planar geometry has been observed for a Cu(II) complex with a pyrazolone-based hydrazone, where two ligands coordinate in an anti-conformation nih.govacs.org.

Zn(II) Complexes: Zinc(II) can form complexes with varied geometries, including octahedral and trigonal bipyramidal arrangements, depending on the specific ligand and reaction conditions nih.gov. In some cases, Zn(II) has been found to be six-coordinated by an N,O-chelated hydrazone ligand and two coordinated methanol (B129727) molecules nih.govacs.org. The d¹⁰ electronic configuration of Zn(II) allows for symmetrical tetragonal and octahedral geometries nih.gov.

Ni(II) Complexes: Nickel(II) complexes with hydrazide derivatives have been prepared, with the octahedral configuration being the most commonly proposed geometry researchgate.net. In some instances, the Ni(II) ion is six-coordinate with a distorted octahedral geometry, bonded to nitrogen and oxygen atoms from the hydrazide-based ligands and solvent molecules semanticscholar.org. The final structure of Ni(II) complexes can also be influenced by the anions present, leading to different supramolecular architectures through hydrogen bonding nih.gov.

Co(II) Complexes: Cobalt(II) complexes with pyridyl-pyrazole based ligands have been synthesized and structurally characterized, revealing a coordination of the Co(II) ion by six nitrogen donors from three distinct ligands in a distorted octahedral geometry nih.gov. Other studies have shown that cobalt(II) can form pentagonal-bipyramidal complexes with certain pyridylhydrazone ligands acs.org.

Fe(II/III) Complexes: Iron complexes with pyridyl hydrazide and related ligands have been reported. For example, two mononuclear iron(III) complexes with a pentadentate N₃O₂ Schiff base ligand, 2,6-diacetylpyridine bis(picolinoylhydrazone), have been characterized by IR spectroscopy and X-ray diffraction utm.md. In these complexes, the Schiff base ligand coordinates in the form of a double zwitterion utm.md. Other studies on Fe(III) complexes with aroylhydrazones derived from nicotinic acid hydrazide have shown that the ligands can act as neutral, monoanionic, or dianionic tridentate species researchgate.net.

The coordination chemistry of pyridyl hydrazides extends to the f-block elements, though research in this area is less extensive than with transition metals.

Lanthanide Complexes: Lanthanide ions have been shown to form complexes with ligands containing pyridyl and hydrazide functionalities. For example, a series of lanthanide-containing 1D-coordination polymers and polymorphic complexes have been synthesized using a 3-(2-pyridyl)pyrazole ligand, which is structurally related to the ligand of interest mdpi.com. An "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion, has been observed in several of these complexes, leading to luminescence mdpi.com.

Actinide Complexes: The coordination chemistry of actinides with pyridyl hydrazide ligands is a more specialized area. However, studies on related ligands provide some insights. For instance, the complexation of actinides with 2,6-bis(1,2,4-triazin-3-yl)pyridine has been investigated, revealing covalent contributions to the metal-ligand bonding mdpi.com. The interplay between actinide ions and π-ligands is flexible, allowing for the formation of stable bonds across a range of oxidation states nih.govd-nb.info.

The nature of the anion associated with the metal salt and the coordinating ability of the solvent can have a profound impact on the final structure of the metal-ligand assembly. Anions can either act as simple counter-ions to balance the charge of the complex cation or directly coordinate to the metal center, thereby influencing the coordination number and geometry. For example, in a study of Ni(II) complexes with N,N'-Di(pyrazin-2-yl)pyridine-2,6-diamine, different anions (perchlorate vs. nitrate) led to the formation of different supramolecular structures (1-D chain vs. 3-D network) through hydrogen bonding interactions nih.gov.

Solvent molecules can also play a direct role in the coordination sphere of the metal ion. It is not uncommon for solvent molecules like water or methanol to occupy coordination sites, completing the coordination sphere of the metal. For instance, in a Zn(II) complex with a pyrazolone-based hydrazone, two methanol molecules were found to be coordinated to the zinc center nih.govacs.org.

Structural Elucidation of Metal-Ligand Coordination Geometries

While a crystal structure for a complex of this compound is not available in the reviewed literature, numerous studies on analogous compounds have utilized this technique to great effect.

For example, the crystal structure of a dinuclear Cu(II) complex bridged by a tetra-2-pyridinyl pyrazine ligand showed that the Cu(II) ions are surrounded by three nitrogen atoms of the bridging ligand and one chlorine atom researchgate.net. In another example, X-ray diffraction studies of Co(II) and Ni(II) complexes with a 3-(2-pyridyl)pyrazole-based ligand revealed that both complexes crystallized in the monoclinic system, with the metal ions coordinated by six nitrogen atoms from three ligands nih.gov.

These structural studies consistently show the formation of stable chelate rings and provide invaluable data for understanding the coordination preferences of the metal ions and the conformational flexibility of the ligands.

Below is a table summarizing representative bond lengths and coordination geometries for metal complexes with related pyridyl-hydrazide type ligands, as determined by single-crystal X-ray diffraction.

Metal IonLigand TypeCoordination GeometryRepresentative Bond Lengths (Å)Reference
Cu(II) Pyrazolone-based hydrazoneSquare Planar- nih.govacs.org
Zn(II) Pyrazolone-based hydrazoneSix-coordinate- nih.govacs.org
Zn(II) HydroxypyridinecarboxylateOctahedral, Trigonal Bipyramidal- nih.gov
Ni(II) N,N'-di(pyrazin-2-yl)pyridine-2,6-diamineOctahedralNi-N: ~2.1 nih.gov
Co(II) 3-(2-pyridyl)pyrazole-based ligandDistorted OctahedralCo-N: ~2.1-2.2 nih.gov
Fe(III) 2,6-diacetylpyridine bis(picolinoylhydrazone)-- utm.md

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the coordination chemistry of This compound as a ligand. While extensive research exists on related pyridine, hydrazide, and hydrazone compounds, scholarly articles detailing the synthesis, structure, and catalytic applications of metal complexes derived specifically from this compound are not present in the reviewed databases.

The requested article outline requires detailed, research-backed information on several advanced topics, including polymeric and supramolecular architectures, electronic structure analysis, and specific catalytic mechanisms of metal complexes formed with this particular ligand. Without dedicated studies on this compound, providing scientifically accurate and verifiable content for the specified sections is not possible.

General principles of coordination chemistry suggest that the pyridine nitrogen, the hydrazide moiety, and the carbonyl oxygen of this compound could potentially coordinate with metal ions in various modes. This could lead to the formation of diverse metal-organic architectures with interesting electronic and catalytic properties, areas that are well-explored for analogous ligands. For instance, studies on other pyridyl hydrazone-based ligands have demonstrated their capacity to form metal complexes that are active in electrocatalytic hydrogen evolution, often involving metal-ligand cooperativity. nih.gov Similarly, research into pyridine carboxylic hydrazides has revealed their ability to construct diverse one- and two-dimensional coordination polymers with silver, for example. nih.gov

However, direct extrapolation of these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The specific electronic and steric effects of the propanoic acid linker in this ligand would undoubtedly influence its coordination behavior and the properties of its metal complexes in ways that cannot be predicted without experimental or computational data.

Therefore, until specific research on the coordination chemistry of this compound is published, a detailed and scientifically rigorous article as per the requested outline cannot be generated. Further experimental and theoretical investigations are necessary to elucidate the topics outlined.

Computational and Theoretical Investigations of 3 2 Pyridyl Propanoic Acid, Hydrazide

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and would be an ideal framework for studying 3-(2-Pyridyl)propanoic acid, hydrazide.

Conformational Analysis and Tautomerism

A thorough conformational analysis would be the first step in a computational study. This involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C and C-N single bonds would lead to various conformers. The relative energies of these conformers would be calculated to determine the most stable, lowest-energy geometry.

Furthermore, the potential for tautomerism in the hydrazide group (-CONHNH2) could be explored. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The hydrazide moiety could potentially exist in keto-enol or amide-imidol tautomeric forms. DFT calculations would help in determining the relative stability of these tautomers, thus identifying the predominant form under various conditions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, calculating these values would provide insight into its kinetic stability and its potential to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Regions of positive potential (blue) are electron-deficient and may act as electrophiles or hydrogen bond donors.

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, as well as the terminal amino group of the hydrazide. Positive potential would be expected around the hydrogen atoms of the amino group and the methylene (B1212753) groups. This analysis would be crucial for understanding its intermolecular interactions.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are vital in determining the structure and function of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions. For this compound, this analysis could reveal intramolecular hydrogen bonding between the hydrazide group and the pyridine nitrogen, which would contribute to the stability of certain conformations. It would also be instrumental in understanding how the molecule might interact with other molecules in a larger system.

Molecular Docking Simulations for Biomolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates.

Ligand-Protein Binding Affinity and Pose Prediction

To perform molecular docking studies with this compound, a specific protein target would first need to be identified based on a therapeutic hypothesis. The compound would then be docked into the active site of this protein. The simulation would predict the most stable binding pose and calculate a binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

The results would highlight the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). This information is invaluable for understanding the molecular basis of the ligand's potential biological activity and for guiding further optimization of its structure.

Table 2: Hypothetical Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Interacting Residues

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The supramolecular architecture and resulting physicochemical properties of a crystalline substance are largely dictated by a network of intermolecular interactions. For this compound, hydrogen bonding and pi-stacking are anticipated to be the most significant of these forces.

Hydrogen Bonding: The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors. The hydrazide group (-CONHNH₂) contains N-H protons that are effective donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen (-NH₂) are strong acceptors. Furthermore, the nitrogen atom within the pyridine ring is a well-established hydrogen bond acceptor site.

Table 1: Representative Hydrogen Bond Geometries in a Related Pyridyl Compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O-H···N(pyridyl) 0.84 1.90 2.73 171
N-H···O(carbonyl) 0.86 2.10 2.95 170
C-H···O(carbonyl) 0.99 2.58 3.41 141

Data is illustrative and based on findings for 3-(2-Pyridylaminocarbonyl)propanoic acid. nih.gov

Pi-Stacking: The presence of the aromatic pyridine ring introduces the possibility of pi-stacking (π–π) interactions. These noncovalent interactions, occurring between electron-rich aromatic systems, are crucial for the stabilization of crystal lattices. mdpi.com Computational methods, including Density Functional Theory (DFT) and Hirshfeld surface analysis, are employed to identify and quantify these interactions. mdpi.commdpi.com Studies on various pyridine-containing compounds reveal that π–π stacking interactions typically occur with centroid-to-centroid distances between 3.4 and 3.8 Å. researchgate.net For this compound, parallel or offset stacking arrangements of the pyridine rings could significantly influence its solid-state structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While crystallographic and theoretical studies provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of molecules over time, particularly in a solution environment. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvation, and molecular association processes. mdpi.com

For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Analyze the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with solvent molecules.

Simulate the process of self-assembly or aggregation in solution, driven by the intermolecular forces identified in section 5.2.2.

A pertinent example involves MD simulations coupled with DFT calculations on drug-like compounds, including a 2-aminopyridine (B139424) cation, in aqueous solution. mdpi.com These simulations revealed how hydrogen bonding motifs drive the assembly process, leading to the formation of specific heterodimers and trimers. The study demonstrated that the interaction between different components was preferable to self-association, a key insight derived from tracking intermolecular distances and interaction energies over the course of the simulation. mdpi.com A similar approach would be invaluable for understanding the solution-phase behavior of this compound.

Table 2: Illustrative Insights from MD Simulations of a Pyridyl System

Simulation Parameter Finding Implication
Radial Distribution Function High probability of finding counterions near protonated pyridyl groups Indicates strong, specific ion-pairing in solution
Hydrogen Bond Analysis Formation of stable intermolecular H-bonds between species These interactions are the primary drivers of molecular association
Potential Mean Force Calculation of binding free energy for dimer formation Quantifies the thermodynamic stability of molecular aggregates

This table conceptualizes typical data obtainable from an MD simulation, based on methodologies described in the literature. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR provides mechanistic insights and aids in the design of new, more potent molecules. jocpr.commdpi.com

A QSAR study on this compound would involve synthesizing and testing a series of derivatives with varied substituents on the pyridine ring or propanoic acid backbone. The resulting activity data would then be correlated with calculated molecular descriptors.

Common methodologies include:

Comparative Molecular Field Analysis (CoMFA): Correlates biological activity with the steric and electrostatic fields surrounding the molecules.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

These models generate 3D contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity. nih.gov For example, a QSAR study on urease inhibitors successfully used CoMFA and CoMSIA models to identify that electronegative substitutions on an aromatic ring were crucial for enhancing potency. mdpi.com

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
Cross-validated correlation coefficient > 0.5
Non-cross-validated correlation coefficient > 0.6
r²_pred Predictive correlation coefficient for an external test set > 0.6

Values are based on established QSAR modeling standards. mdpi.comnih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to confirm experimental structures and interpret complex spectra. Methods based on DFT are widely used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions with a high degree of accuracy. mdpi.com

For this compound, computational spectroscopy could be applied as follows:

NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts helps in the assignment of experimental spectra. Discrepancies between calculated and observed shifts can indicate specific conformational or electronic effects.

IR Spectroscopy: The prediction of vibrational frequencies is invaluable for assigning peaks in an experimental IR spectrum to specific functional groups, such as the C=O stretch of the hydrazide or the ring vibrations of the pyridine moiety. Computational studies on hydrazide derivatives have shown good correlation between calculated and experimental FT-IR spectra. rsc.orgnih.gov

Table 4: Conceptual Comparison of Experimental vs. Computationally Predicted Spectroscopic Data

Spectroscopic Feature Functional Group Typical Experimental Value Predicted DFT Value (Illustrative)
IR Frequency (cm⁻¹) Hydrazide C=O Stretch 1650 - 1680 1675
¹³C NMR Shift (ppm) Hydrazide C=O Carbon 168 - 172 170
¹H NMR Shift (ppm) Hydrazide -NH Proton 9.0 - 10.0 9.5

Predicted values are hypothetical examples based on typical DFT accuracy for organic molecules. nih.gov

By comparing theoretically predicted spectra with experimental data, researchers can gain a deeper understanding of the molecule's electronic structure and how it is influenced by its environment.

Advanced Spectroscopic and Structural Elucidation of 3 2 Pyridyl Propanoic Acid, Hydrazide and Its Complexes

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within 3-(2-Pyridyl)propanoic acid, hydrazide and for determining the coordination sites upon complexation with metal ions. The vibrational modes of the molecule can be attributed to the pyridine (B92270) ring, the propanoic acid hydrazide chain, and the terminal hydrazide group.

The pyridine ring exhibits characteristic vibrational modes. The C-H aromatic stretching vibrations are typically observed in the 3150-3000 cm⁻¹ region. pw.edu.pl The aromatic C=C and C=N stretching vibrations give rise to a series of bands in the 1650-1400 cm⁻¹ range. pw.edu.pl For pyridine itself, all 27 vibrational modes are Raman active, while 24 are IR active. aps.org Upon coordination to a metal ion through the pyridine nitrogen, significant shifts in these ring vibrations are expected, particularly for the bands associated with the C=N stretching and ring deformation modes.

The propanoic acid hydrazide moiety will display characteristic vibrations for the amide and amine groups. The C=O (Amide I) stretching vibration is expected to be a strong band in the IR spectrum, typically around 1660-1680 cm⁻¹. The N-H bending (Amide II) and C-N stretching vibrations will also be present. The N-H stretching vibrations of the -NHNH₂ group would appear as distinct bands in the 3400-3200 cm⁻¹ region. researchgate.net

Upon complexation, shifts in the C=O and N-H vibrational frequencies can indicate the involvement of the hydrazide group in coordination. A shift of the C=O band to a lower frequency is indicative of coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching and bending frequencies would suggest coordination via the terminal amino nitrogen. nih.gov

Interactive Data Table: Expected FTIR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected FTIR Range (cm⁻¹)Expected Raman Range (cm⁻¹)
Pyridine RingC-H Stretch3150-30003150-3000
C=C, C=N Stretch1650-14001650-1400
Ring Breathing~1000~1000
HydrazideN-H Stretch (-NH₂)3400-32003400-3200
C=O Stretch (Amide I)1680-16601680-1660
N-H Bend (Amide II)1650-16201650-1620
Propyl ChainC-H Stretch2960-28502960-2850
C-H Bend1470-13801470-1380

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of this compound in solution. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons of the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The substitution at the 2-position will lead to a distinct splitting pattern for the remaining four ring protons. acs.org The methylene (B1212753) protons of the propanoic acid chain (-CH₂-CH₂-) would likely appear as two distinct multiplets in the aliphatic region, with their chemical shifts influenced by the adjacent pyridine ring and carbonyl group. For propanoic acid, the CH₂ group adjacent to the carbonyl appears around δ 2.38 ppm, and the terminal CH₃ group is at δ 1.16 ppm. docbrown.info The protons of the -NH and -NH₂ groups of the hydrazide moiety would appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyridine ring would resonate in the δ 120-150 ppm range. The carbonyl carbon of the hydrazide group would be significantly deshielded, appearing at a higher chemical shift, likely around δ 170-180 ppm, similar to what is observed for propanoic acid (around δ 175 ppm). docbrown.info The methylene carbons of the propyl chain would have chemical shifts in the aliphatic region.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would help in confirming the connectivity of the entire molecule by showing correlations between protons and carbons over two or three bonds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~155-160
Pyridine C3, C4, C5, C67.0 - 8.5120 - 150
-CH₂- (adjacent to pyridine)~2.9 - 3.2~30 - 35
-CH₂- (adjacent to C=O)~2.5 - 2.8~35 - 40
C=O-170 - 180
-NH-Broad, variable-
-NH₂Broad, variable-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the pyridine ring. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm, corresponding to π → π* and n → π* transitions. sielc.comresearchgate.net The presence of the propanoic acid hydrazide substituent may cause a slight shift in the position and intensity of these bands.

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are anticipated. Coordination of the pyridine nitrogen to a metal center can lead to a shift in the π → π* transitions of the pyridine ring. If the hydrazide moiety is also involved in coordination, this can affect the n → π* transition of the carbonyl group. For transition metal complexes, the appearance of new, weaker absorption bands in the visible region would be indicative of d-d electronic transitions of the metal ion, providing information about the coordination geometry around the metal center. redalyc.org

Mass Spectrometry Techniques (ESI-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure through fragmentation analysis. For a non-volatile compound like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be the preferred method. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

The fragmentation pattern observed in the MS/MS spectrum would provide structural information. Common fragmentation pathways would likely involve the cleavage of the bonds in the propanoic acid hydrazide chain. For instance, cleavage of the C-C and C-N bonds would lead to characteristic fragment ions. The fragmentation of propanoic acid, for example, shows a molecular ion peak at m/z 74 and significant fragments at m/z 57, 45, and 29, corresponding to the loss of -OH, -C₂H₅, and -COOH groups, respectively. docbrown.infochim.lu A similar logic would apply to the fragmentation of the title compound, with additional fragments arising from the pyridine ring.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
[M+H]⁺Protonated molecule
[M - NH₂]⁺Loss of amino group
[M - NH₂NH]⁺Loss of hydrazinyl group
[C₅H₄NCH₂CH₂CO]⁺Pyridylpropionyl cation
[C₅H₄N]⁺Pyridyl cation

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the bulk crystalline nature of a solid material. For this compound and its coordination compounds, PXRD would be instrumental in identifying the crystalline phases present. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific phase.

The PXRD pattern of a newly synthesized batch can be compared with a reference pattern to confirm its identity and purity. If the material is a mixture of different crystalline forms (polymorphs) or contains crystalline impurities, the PXRD pattern will show a superposition of the patterns of the individual components. For coordination polymers, PXRD is crucial for confirming that the bulk material has the same structure as that determined by single-crystal X-ray diffraction. mdpi.com It is also used to study the effects of synthesis conditions on the final product's crystallinity and phase. researchgate.net

Thermal Analysis (TGA/DTA) of Coordination Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. For coordination compounds of this compound, TGA/DTA would provide valuable information about their composition and stability.

A typical TGA curve for a coordination complex shows weight loss steps corresponding to the removal of solvent molecules (e.g., water) and the decomposition of the organic ligand. scispace.comorientjchem.org The temperature at which these decomposition steps occur provides an indication of the thermal stability of the complex. chemistryjournal.net DTA measures the temperature difference between the sample and a reference material as a function of temperature. Endothermic or exothermic peaks in the DTA curve correspond to physical or chemical changes such as melting, dehydration, or decomposition. redalyc.org The analysis of the TGA/DTA data allows for the determination of the stoichiometry of the complex, the nature of coordinated and lattice solvent molecules, and the final decomposition product, which is often a metal oxide. researchgate.net

Mechanistic Biological Investigations Involving 3 2 Pyridyl Propanoic Acid, Hydrazide and Its Derivatives

Molecular Interactions with Enzymatic Systems

The hydrazide functional group is a key feature in a variety of biologically active compounds, known to interact with numerous enzymatic systems. nih.gov The presence of both a pyridine (B92270) ring and a hydrazide moiety in 3-(2-Pyridyl)propanoic acid, hydrazide suggests the potential for diverse molecular interactions, including enzyme inhibition.

Enzyme Inhibition Mechanism Studies (e.g., α-Glucosidase, Carbonic Anhydrase, Acetylcholinesterase)

While direct studies on this compound are limited, research on related hydrazide and pyridine derivatives provides significant insights into potential inhibition mechanisms.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes, as its inhibition can control postprandial hyperglycemia. mdpi.comnih.gov Hydrazide derivatives have been identified as potent α-glucosidase inhibitors. researchgate.netresearchgate.net Molecular docking studies of some 3-aceto(benzo)hydrazide-1,2,4-triazine derivatives have suggested that the hydrazide motif can form crucial interactions within the enzyme's active site. researchgate.net The inhibitory mechanism is often competitive or uncompetitive, where the inhibitor binds to the enzyme or the enzyme-substrate complex, respectively. nih.gov

Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govplos.org Phenols that incorporate pyridyl-ethenylcarbonyl moieties have been shown to inhibit CA isoforms. aybu.edu.trnih.gov The inhibition mechanism for such non-classical inhibitors can differ from traditional sulfonamides; for instance, they may anchor to the zinc-coordinated water molecule/hydroxide ion instead of directly binding to the zinc ion. aybu.edu.tr

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.gov Pyridine-containing compounds have been developed as AChE inhibitors. Structure-activity relationship studies on certain 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have highlighted the importance of the pyridine ring and its substituents for potent inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of some hydrazide and pyridine derivatives against these enzymes.

Derivative ClassTarget EnzymeIC50 / Ki ValuesReference
3-aceto(benzo)hydrazide-1,2,4-triazinesα-GlucosidaseIC50 = 12.0 µM for the most active compound researchgate.net
Phenols with pyridylethenyl-carbonylCarbonic AnhydraseKi in the range of 23.5-95.4 nM for some compounds nih.gov
Indenopyridazine derivativeAcetylcholinesteraseIC50 of 10 nM nih.gov

Investigation of Binding Sites and Modes through Biochemical Assays

Molecular docking has been a valuable tool in elucidating the binding modes of hydrazide and pyridine derivatives with their target enzymes. mdpi.commdpi.com

For α-glucosidase inhibitors, docking studies have revealed that the hydrazide moiety can form hydrogen bonds with key amino acid residues in the active site, such as Asp282, Trp481, and Asp616. researchgate.net These interactions are crucial for the stabilization of the enzyme-inhibitor complex and are believed to be a key determinant of the inhibitory potency.

In the case of carbonic anhydrase, the binding mode depends on the class of inhibitor. While classical sulfonamide inhibitors coordinate directly with the zinc ion in the active site, non-classical inhibitors like phenols and their derivatives may anchor to the zinc-bound water molecule. aybu.edu.trmdpi.com

For acetylcholinesterase, the binding of inhibitors can involve interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS). The pyridine ring in some inhibitors has been shown to engage in π-π stacking interactions with aromatic residues in the active site gorge.

Receptor-Ligand Binding Studies at a Molecular Level

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Hydrazide-hydrazone derivatives have been investigated for their binding to various receptors, including the epidermal growth factor receptor (EGFR). nih.govnih.gov Molecular docking simulations have indicated a high binding affinity of certain pyrazolo-pyrimidinones tethered with hydrazide-hydrazones towards EGFR. nih.govnih.gov

Furthermore, derivatives of (R)-2-amino-3-triazolpropanoic acid, which share a propanoic acid backbone with the subject compound, have been identified as agonists at the glycine binding site of the N-Methyl-d-aspartate (NMDA) receptor. frontiersin.org Molecular dynamics simulations of these compounds suggest that the pyridine or thiophene ring can engage in hydrophobic interactions with residues such as Y692 and F754 of the GluN1 subunit, potentially enhancing binding affinity. frontiersin.org

Cellular Target Identification and Pathway Perturbation Analysis (Non-Clinical)

Identifying the cellular targets of a compound is crucial for understanding its mechanism of action. A network pharmacology approach has been successfully used to identify the molecular targets of 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic derivative of a natural product. mdpi.com This methodology involves predicting potential targets using databases and then validating these predictions with in vitro assays. For the aforementioned compound, this approach identified ERK1/2 and MEK1 as key molecular targets in mediating apoptosis in non-small-cell lung cancer cells. mdpi.com A similar approach could be applied to this compound to elucidate its potential cellular targets and affected pathways.

Mechanistic Aspects of Molecular Crosslinking in Biological Systems

A derivative of the subject compound, 3-(2-Pyridyldithio)propanoic acid, hydrazide (PDPH), is a well-characterized heterobifunctional crosslinking agent. proteochem.com This molecule contains two reactive moieties: a sulfhydryl-reactive pyridyldithiol group and a carbonyl-reactive hydrazide group.

The crosslinking mechanism involves two main reactions:

The pyridyldithiol group reacts with a free sulfhydryl group (e.g., from a cysteine residue in a protein) to form a disulfide bond.

The hydrazide group reacts with a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond. Aldehyde groups can be generated on glycoproteins by the periodate (B1199274) oxidation of sugar moieties.

This dual reactivity allows PDPH to be used for conjugating sulfhydryl-containing molecules to glycoproteins. proteochem.com The disulfide bond in the linker is cleavable by reducing agents, which can be useful in certain applications.

Investigations into Antioxidant Mechanisms at a Molecular Level

The hydrazide functional group is present in many compounds with demonstrated antioxidant properties. nih.govmdpi.com The antioxidant activity of hydrazide-containing molecules is often attributed to their ability to scavenge free radicals. One proposed mechanism is the hydrogen atom transfer (HAT) mechanism. nih.gov In this process, the hydrazide, potentially in its enol tautomeric form, can donate a hydrogen atom to a free radical, thereby neutralizing it. nih.gov

Studies on various hydrazide-containing fused azaisocytosines have shown potent scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive oxygen species such as hydrogen peroxide (H₂O₂). nih.gov

Role in Bioconjugation Technologies for Research Probes

3-(2-Pyridyldithio)propanoic acid, hydrazide, and its derivatives are pivotal reagents in the field of bioconjugation, enabling the linkage of biomolecules to create sophisticated tools for biological research. The inherent reactivity of the hydrazide and the pyridyl functionalities allows for the specific modification of proteins, carbohydrates, and other macromolecules. This section explores the mechanistic investigations into the application of these compounds in the development of research probes.

It is important to clarify that the most prominently documented compound in this class for bioconjugation applications is 3-(2-Pyridyldithio)propanoic acid, hydrazide, commonly known as PDPH. This derivative contains a dithio group, which is crucial for its reactivity with sulfhydryl groups and is often implied when discussing pyridyl hydrazides in this context.

Development of Fluorescent Probes for Cellular Imaging

The development of fluorescent probes is essential for visualizing and understanding dynamic processes within living cells. While 3-(2-Pyridyldithio)propanoic acid, hydrazide is described as a fluorescent sulfhydryl active reagent, its primary role in this context is often as a heterobifunctional crosslinker to attach fluorescent dyes to specific cellular targets rather than acting as the fluorophore itself. The unique reactivity of its functional groups allows for a two-step labeling strategy.

The hydrazide moiety of PDPH can react with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. Such carbonyl groups can be generated on cellular components, for instance, by the mild oxidation of cis-diols in the carbohydrate moieties of glycoproteins using sodium periodate. This reaction provides a selective handle for targeting glycosylated proteins on the cell surface or within intracellular compartments.

The pyridyldithiol group of PDPH is reactive towards free sulfhydryl (-SH) groups, forming a disulfide bond. This functionality can be exploited to either attach a thiol-containing fluorescent dye to the PDPH-modified biomolecule or to attach the PDPH-fluorophore conjugate to a cysteine residue on a protein of interest.

Detailed Research Findings:

While specific studies detailing the use of PDPH as the core component of a fluorescent probe for cellular imaging are not extensively reported in mainstream literature, the principles of its application can be inferred from its chemical properties and the well-established use of similar hydrazide-containing fluorescent probes. For example, biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) is a fluorescent probe that utilizes its hydrazide group to react with carbohydrates. BNAH contains a naphthyl group which provides its fluorescent properties nih.govresearchgate.netscispace.com. This serves as a strong precedent for the potential of pyridyl hydrazide derivatives in similar applications.

The general strategy for developing a PDPH-based fluorescent probe for cellular imaging would involve:

Selection of a fluorescent reporter: A thiol-modified fluorescent dye (e.g., a derivative of fluorescein, rhodamine, or cyanine) is chosen based on the desired spectral properties for the imaging experiment.

Conjugation to PDPH: The thiol-containing fluorophore is reacted with the pyridyldithiol group of PDPH to form a stable disulfide-linked fluorescent probe.

Targeting and Labeling: The hydrazide group of the fluorescent PDPH probe is then used to target and covalently label oxidized glycoproteins on or within cells.

Cellular Imaging: The labeled cells are then visualized using fluorescence microscopy to study the localization, trafficking, and dynamics of the targeted glycoproteins.

This approach allows for the specific fluorescent labeling of glycosylated proteins, which are involved in a myriad of cellular processes, including cell adhesion, signaling, and immune recognition.

FeatureDescription
Targeting Moiety Hydrazide group
Reactive Group on Target Aldehyde or ketone (e.g., on oxidized carbohydrates)
Linkage Formed Hydrazone bond
Fluorophore Attachment Site Pyridyldithiol group
Linkage to Fluorophore Disulfide bond
Potential Applications Visualization of glycoprotein (B1211001) trafficking, cell surface labeling, studies of endocytosis and exocytosis

Engineering of Molecular Tools for Protein-Carbohydrate Interaction Studies

Protein-carbohydrate interactions are fundamental to numerous biological processes, from viral entry into cells to immune responses. The study of these interactions often requires the development of specialized molecular tools that can capture and report on these binding events. 3-(2-Pyridyldithio)propanoic acid, hydrazide is a valuable reagent for engineering such tools due to its ability to link proteins and carbohydrates selectively.

The hydrazide group of PDPH provides a powerful method for immobilizing or labeling carbohydrates. Oligosaccharides and the carbohydrate portions of glycoproteins can be oxidized to generate aldehyde groups, which then serve as reactive sites for the hydrazide moiety of PDPH. This allows for the attachment of the carbohydrate to a solid support for affinity chromatography, to a sensor surface for binding studies (e.g., surface plasmon resonance), or to another biomolecule.

The pyridyldithiol group can be used to introduce a sulfhydryl-reactive handle or to directly conjugate the carbohydrate to a protein containing a free cysteine residue. This enables the creation of neoglycoproteins, where a specific carbohydrate is attached to a carrier protein, or the linkage of a glycoprotein to another protein for studying complex interactions.

Detailed Research Findings:

Research has demonstrated the utility of hydrazide chemistry in the study of protein-carbohydrate interactions. The use of biotinylated hydrazides, such as biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) and 6-(biotinyl)-aminocaproyl-hydrazide (BACH), allows for the capture and detection of carbohydrate-binding proteins nih.govresearchgate.net. In these studies, the hydrazide group is used to tag oligosaccharides, which are then immobilized on streptavidin-coated surfaces to probe for interactions with lectins nih.gov.

The versatility of PDPH allows for several strategies in engineering molecular tools for these studies:

Immobilization of Glycans: Glycans can be oxidized and then reacted with the hydrazide group of PDPH. The pyridyldithiol end can then be used to attach the glycan to a thiol-activated solid support, creating an affinity matrix for the purification of carbohydrate-binding proteins.

Creation of Neoglycoconjugates: A carbohydrate of interest can be linked to a carrier protein (like bovine serum albumin) using PDPH as the crosslinker. The resulting neoglycoconjugate can then be used to probe for interactions with cell surface receptors or to elicit an immune response.

Probing Glycoprotein Interactions: A glycoprotein can be oxidized and labeled with PDPH. The pyridyldithiol group can then be used to crosslink the glycoprotein to a potential binding partner that has a free sulfhydryl group, allowing for the identification of interacting proteins.

These molecular tools are instrumental in elucidating the specificity and affinity of protein-carbohydrate interactions, which is crucial for understanding their biological roles and for the development of therapeutics that target these interactions.

Molecular ToolEngineering Strategy using PDPHApplication
Affinity Matrix Oxidized carbohydrate + PDPH hydrazide; subsequent reaction of pyridyldithiol with a thiol-functionalized solid support.Purification of lectins and other carbohydrate-binding proteins.
Neoglycoprotein Oxidized carbohydrate + PDPH hydrazide; subsequent reaction of pyridyldithiol with a sulfhydryl group on a carrier protein.Probing for cell surface carbohydrate receptors; studying immune responses to specific glycans.
Crosslinking Probe Oxidized glycoprotein + PDPH hydrazide; subsequent reaction of pyridyldithiol with a sulfhydryl group on an interacting protein.Identification of binding partners for glycoproteins.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(2-Pyridyl)propanoic acid, hydrazide, and how are the products characterized?

  • Answer : The compound is typically synthesized via hydrazinolysis of methyl esters. For example, reacting 3-(1,3,7-xanthinyl-8-thio)propanoic acid methyl ester with hydrazine hydrate in alcoholic media under reflux yields the hydrazide intermediate with ~88% efficiency . Characterization involves IR spectroscopy (to confirm N-H and C=O stretches), 1H-NMR^1 \text{H-NMR} (to verify hydrazide proton signals at δ ~9-10 ppm), and elemental analysis. Advanced studies also use 13C-NMR^{13} \text{C-NMR} and mass spectrometry for structural elucidation .

Q. What are the primary applications of this compound in bioconjugate chemistry?

  • Answer : The compound serves as a heterobifunctional crosslinker (e.g., PDPH) for conjugating biomolecules. Its pyridyldithio group enables disulfide bond formation with thiol-containing proteins, while the hydrazide moiety reacts with aldehydes or ketones in glycans. This dual functionality is critical for synthesizing antibody-drug conjugates or labeled polysaccharides .

Q. How does the coordination chemistry of this hydrazide facilitate metal complex formation?

  • Answer : The hydrazide acts as a tridentate ligand via its pyridyl nitrogen, carbonyl oxygen, and hydrazinic NH groups. For instance, Co(II), Ni(II), and Cu(II) complexes have been synthesized by refluxing the hydrazide with metal salts in ethanol. These complexes are characterized by molar conductivity, magnetic susceptibility, and UV-Vis spectroscopy to confirm octahedral or square-planar geometries .

Advanced Research Questions

Q. What methodologies optimize the yield and purity of hydrazide derivatives during synthesis?

  • Answer : Key strategies include:

  • Using methyl esters as starting materials for their high reactivity and ease of purification .
  • Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane) to minimize side products .
  • Recrystallization from ethanol/water mixtures to isolate pure hydrazides .
  • Adjusting reaction time and temperature (e.g., 2-hour reflux in alcoholic media) to balance yield and decomposition risks .

Q. How can researchers design hydrazide-based derivatives for enhanced antitumor or antimicrobial activity?

  • Answer : Structural modifications include:

  • Condensation with aromatic aldehydes to form hydrazones, as seen in derivatives tested against cancer cell lines using Sulforhodamine-B (SRB) assays .
  • Incorporating heterocyclic moieties (e.g., benzimidazole or oxadiazole) to improve bioactivity. For example, Mannich reactions with formaldehyde/piperazine enhance antimicrobial potency against multidrug-resistant pathogens .
  • Rational design using in silico tools (e.g., molecular docking to predict binding affinity to target enzymes like topoisomerase II) .

Q. How should contradictions in cytotoxicity data between studies be addressed?

  • Answer : Discrepancies often arise from variations in assay protocols (e.g., SRB vs. MTT assays) or cell line specificity. To resolve this:

  • Cross-validate results using standardized protocols (e.g., NCI-60 panel for antitumor screening) .
  • Control for cell culture conditions (e.g., passage number, serum concentration) that influence drug sensitivity.
  • Perform dose-response curves (IC50_{50} values) across multiple replicates to ensure reproducibility .

Q. What advanced spectroscopic techniques resolve ambiguities in hydrazide derivative structures?

  • Answer :

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing regioisomers in hydrazone derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error, critical for detecting trace impurities .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) in metal complexes .

Q. What are the challenges in scaling up hydrazide synthesis for preclinical studies?

  • Answer :

  • Solvent selection : Ethanol is preferred for scalability but requires careful distillation to avoid azeotrope formation .
  • Purification : Column chromatography is replaced with recrystallization or precipitation for cost efficiency.
  • Safety : Hydrazine hydrate is toxic; alternatives like solid-supported reagents reduce handling risks .

Methodological Notes

  • Synthesis : Prioritize methyl ester intermediates for higher yields .
  • Characterization : Combine multiple techniques (e.g., NMR + HRMS) to confirm structural integrity .
  • Biological Testing : Use orthogonal assays (e.g., SRB and apoptosis markers) to validate activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.